An In-Depth Technical Guide to 2-(4-Methylphenoxy)ethanol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(4-Methylphenoxy)ethanol for Researchers and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)ethanol, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is an aromatic ether-alcohol with a unique combination of properties that make it a compound of interest in various scientific and industrial domains.[1][2] Belonging to the glycol ether family, its structure features a p-cresol moiety linked via an ether bond to an ethanol group. This arrangement confers a moderate polarity and a balance of hydrophilic and lipophilic characteristics, influencing its solubility and potential as a chemical intermediate. While its primary commercial application has been in the fragrance industry, its functional groups—a primary alcohol and a stable ether linkage—present opportunities for its use as a versatile building block in organic synthesis and, potentially, in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methylphenoxy)ethanol, its synthesis and reactivity, spectral characterization, and safety considerations, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(4-Methylphenoxy)ethanol is fundamental to its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| CAS Number | 15149-10-7 | [1][2] |
| IUPAC Name | 2-(4-methylphenoxy)ethanol | [1] |
| Synonyms | Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol, 2-(p-Tolyloxy)ethanol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 39.43 °C (predicted) | |
| Boiling Point | 261.19 °C (predicted) | |
| Water Solubility | 9,407 mg/L at 25 °C | |
| log Kow (Octanol-Water Partition Coefficient) | 1.65 |
The moderate octanol-water partition coefficient (log Kow) of 1.65 suggests that 2-(4-Methylphenoxy)ethanol possesses both hydrophilic and lipophilic characteristics. This amphiphilicity can be advantageous in certain formulation and drug delivery contexts.
Synthesis and Reactivity
The most common and industrially scalable method for the synthesis of 2-(4-Methylphenoxy)ethanol is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of p-cresol (sodium p-cresolate) acts as the nucleophile, attacking an ethylene halohydrin, such as 2-chloroethanol or 2-bromoethanol.
Caption: General scheme for the Williamson ether synthesis of 2-(4-Methylphenoxy)ethanol.
Experimental Protocol: Williamson Ether Synthesis of 2-(4-Methylphenoxy)ethanol
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[5]
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
2-Chloroethanol
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Formation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in the anhydrous solvent.
-
Carefully add an equimolar amount of sodium hydroxide to the solution to form the sodium p-cresolate. The reaction is exothermic and may require cooling.
-
Nucleophilic Substitution: To the solution of sodium p-cresolate, add an equimolar amount of 2-chloroethanol.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude 2-(4-Methylphenoxy)ethanol can be purified by vacuum distillation.
Chemical Reactivity
The chemical reactivity of 2-(4-Methylphenoxy)ethanol is primarily dictated by its two functional groups: the primary hydroxyl group and the aromatic ether.
Caption: Key reaction pathways for 2-(4-Methylphenoxy)ethanol.
-
Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo typical alcohol reactions such as esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Reactions of the Ether Group: The ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director, thus substitutions will be directed to the positions ortho and para to these groups.
Applications in Research and Drug Development
While 2-(4-Methylphenoxy)ethanol is well-established as a fragrance ingredient, its potential in drug development is an area of growing interest. Its structural relative, phenoxyethanol, is used as a preservative in some pharmaceutical formulations.[3][7][8][9][10] The presence of both a modifiable hydroxyl group and a stable aromatic ether linkage makes 2-(4-Methylphenoxy)ethanol a potentially useful scaffold or intermediate in medicinal chemistry.
Derivatives of phenoxyethanol have been investigated for a range of biological activities. For instance, the modification of the hydroxyl group to form esters or other functional groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. The aromatic ring also provides a site for further functionalization to explore structure-activity relationships. While specific applications of 2-(4-Methylphenoxy)ethanol in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Researchers may consider this molecule as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Spectral Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-(4-Methylphenoxy)ethanol.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(4-Methylphenoxy)ethanol would be expected to show the following characteristic signals:
-
A singlet for the methyl protons (-CH₃) around 2.3 ppm.
-
A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.8-4.0 ppm.
-
A triplet for the methylene protons adjacent to the ether oxygen (-OCH₂-) around 4.0-4.2 ppm.
-
A pair of doublets in the aromatic region (around 6.8-7.2 ppm) corresponding to the para-substituted benzene ring.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide further confirmation of the structure with distinct signals for each carbon environment:
-
A signal for the methyl carbon (-CH₃) around 20 ppm.
-
A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH) around 60-65 ppm.
-
A signal for the methylene carbon adjacent to the ether oxygen (-OCH₂-) around 65-70 ppm.
-
Four signals in the aromatic region (around 114-157 ppm) corresponding to the carbons of the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Methylphenoxy)ethanol would exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[11][12]
-
C-H stretching bands for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.[11][12]
-
Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.
-
A strong C-O stretching band for the ether linkage around 1240 cm⁻¹.[12]
-
A C-O stretching band for the primary alcohol around 1040 cm⁻¹.[12]
Mass Spectrometry
The mass spectrum of 2-(4-Methylphenoxy)ethanol would show a molecular ion peak (M⁺) at m/z = 152.[1] Common fragmentation patterns would include the loss of a hydroxyl radical, water, or cleavage of the ether bond, leading to characteristic fragment ions. The base peak is often observed at m/z = 108, corresponding to the cresol radical cation.[1]
Safety and Handling
2-(4-Methylphenoxy)ethanol is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting.[13][14][15]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] Keep containers tightly closed.[13][14][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14] Do not allow it to enter drains or waterways.[14][15]
Conclusion
2-(4-Methylphenoxy)ethanol is a valuable chemical with well-defined properties and a straightforward synthetic route. While its current applications are predominantly in the fragrance industry, its chemical structure presents opportunities for its use as a versatile intermediate in organic synthesis. For researchers and professionals in drug development, this compound offers a readily accessible scaffold that can be further modified to explore new chemical space and potentially develop novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectral characteristics, as outlined in this guide, is essential for unlocking its full potential in these advanced applications.
References
- Apollo Scientific. (2023, March 12). 2-(4-Methylphenyl)ethanol Safety Data Sheet.
- ChemicalBook. (n.d.). Ethanol, 2-[4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- Safety Data Sheet.
- Fisher Scientific. (2014, July 25). Safety Data Sheet: Ethanol.
- Food and Drug Administration. (n.d.). SAFETY DATA SHEET.
- Maha Asia. (2025, August 14). Phenoxyethanol: What It Is, Benefits & Applications.
- Merck. (n.d.). SAFETY DATA SHEET.
- NIST. (n.d.). 2-Ethoxy-4-methylphenol. In NIST Chemistry WebBook.
- PubChem. (n.d.). 2-(4-Methoxyphenoxy)ethanol.
- PubChem. (n.d.). Phenoxyethanol.
- Echemi. (2024, July 16). The Role of Phenoxyethanol in Skin care.
- Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Phenoxyethanol.
- PubChem. (n.d.). 2-(4-Methylphenoxy)ethanol.
- University of Washington. (n.d.). Ethanol.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Chemguide. (n.d.). interpreting infra-red spectra.
- ChemicalBook. (n.d.). 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum.
- University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR).
- Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
Sources
- 1. 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 3. The main use of phenoxyethanol [sprchemical.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Phenoxyethanol: What It Is, Benefits & Applications [maha.asia]
- 8. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. uwaterloo.ca [uwaterloo.ca]
